molecular formula C8H5ClN2O2 B3027220 Methyl 6-chloro-5-cyanopicolinate CAS No. 1254163-81-9

Methyl 6-chloro-5-cyanopicolinate

Cat. No.: B3027220
CAS No.: 1254163-81-9
M. Wt: 196.59
InChI Key: KYWVRBNZSCWZMY-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-cyanopicolinate is an organic compound with the molecular formula C₈H₅ClN₂O₂. It is a derivative of picolinic acid and features a chloro and cyano group attached to the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-cyanopicolinate can be synthesized through several methods. One common approach involves the reaction of 6-chloro-5-cyanopicolinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-5-cyanopicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted picolinates.

    Hydrolysis: 6-chloro-5-cyanopicolinic acid.

    Reduction: 6-chloro-5-aminopicolinate.

Scientific Research Applications

Methyl 6-chloro-5-cyanopicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-cyanopicolinate depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. In pharmaceutical synthesis, it serves as a precursor, undergoing various chemical transformations to yield active pharmaceutical ingredients.

Comparison with Similar Compounds

    Methyl 6-chloropicolinate: Lacks the cyano group, making it less versatile in certain reactions.

    Methyl 5-cyanopicolinate: Lacks the chloro group, affecting its reactivity and applications.

    Methyl 6-bromo-5-cyanopicolinate: Similar structure but with a bromo group instead of chloro, leading to different reactivity.

Uniqueness: Methyl 6-chloro-5-cyanopicolinate is unique due to the presence of both chloro and cyano groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

methyl 6-chloro-5-cyanopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWVRBNZSCWZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194623
Record name 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254163-81-9
Record name 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254163-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Cyano-6-hydroxy-pyridine-2-carboxylic acid methyl ester is treated with phosphorus oxychloride in dimethylformamide in accordance with known methods to give 6-chloro-5-cyano-pyridine-2-carboxylic acid methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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